Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of 2-(2,3-Dihydro-1H-indol-6-yl)propan-2-ol
Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of 2-(2,3-Dihydro-1H-indol-6-yl)propan-2-ol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the shift toward sp³-enriched, non-coplanar molecular architectures has become a cornerstone strategy for improving the pharmacokinetic profiles of lead compounds. 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol (CAS: 1784471-08-4) represents a highly versatile building block that perfectly aligns with this paradigm. By combining the privileged indoline core with a metabolically stable tertiary alcohol, this compound offers a unique pharmacophore for targeted drug discovery, particularly in the development of kinase inhibitors and GPCR modulators.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural chemistry and practical, bench-level execution. This guide provides a comprehensive physicochemical profile, a rationale-driven pharmacological mapping, and a self-validating synthetic protocol designed to ensure high-fidelity reproduction in your laboratory.
Physicochemical Profiling & Structural Analysis
The utility of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol stems from its precise physicochemical properties. Unlike its fully aromatic indole counterpart, the indoline ring introduces a degree of structural flexibility and basicity that profoundly impacts solubility and target engagement.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol |
| CAS Number | 1784471-08-4 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| SMILES Notation | CC(C)(C1=CC2=C(CCN2)C=C1)O |
| InChI Key | XDFVBNYINACHHV-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Hydrogen Bond Donors | 2 (Secondary Amine -NH, Tertiary Alcohol -OH) |
| Hydrogen Bond Acceptors | 2 (Amine -N, Alcohol -O) |
Pharmacological Relevance & Application in Drug Design
The structural logic of this compound is divided into two synergistic domains: the indoline core and the tertiary alcohol .
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The Indoline Core: The indoline scaffold is a recognized privileged structure in pharmaceuticals . The sp³-hybridized carbons at positions 2 and 3 disrupt the planar geometry typical of flat aromatic systems. This non-coplanarity prevents excessive crystal stacking, thereby significantly enhancing aqueous solubility—a critical factor for oral bioavailability. Furthermore, the secondary amine serves as a rigidified aniline, offering a highly directional hydrogen-bond donor/acceptor vector.
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The Tertiary Alcohol: Positioned at the 6-carbon, the 2-hydroxypropan-2-yl group acts as a robust anchoring point. Unlike primary or secondary alcohols, tertiary alcohols are sterically hindered and intrinsically resistant to Phase I metabolic oxidation (e.g., by Cytochrome P450 enzymes). This ensures that the hydrogen-bonding capability of the hydroxyl group remains intact in vivo, allowing for sustained interactions with target protein residues (such as Asp or Glu in kinase hinge regions) .
Fig 1: Pharmacophore mapping of the indoline and tertiary alcohol moieties.
Core Synthetic Methodologies: A Self-Validating Protocol
To synthesize 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol reliably, one must navigate the competing reactivities of the secondary amine and the target ester. The following step-by-step methodology is engineered with built-in In-Process Controls (IPCs) to ensure each step acts as a self-validating system.
Step 1: N-Boc Protection of Methyl Indoline-6-carboxylate
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Causality: The secondary amine of the indoline core is highly nucleophilic. If left unprotected, it will aggressively consume the Grignard reagent in the subsequent step, leading to poor yields and complex byproduct mixtures. Boc protection provides both steric shielding and electronic deactivation.
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Protocol: Dissolve methyl indoline-6-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the reaction vessel to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise. Allow the mixture to warm to room temperature (RT) and stir.
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Self-Validating IPC: At 2 hours, sample a 10 µL aliquot into 1 mL of acetonitrile. Analyze via LC-MS. Do not proceed until the starting material peak (m/z[M+H]⁺) is <1% and the product peak (m/z [M+H-tBu]⁺) is dominant.
Step 2: Grignard Addition
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Causality: Methylmagnesium bromide (MeMgBr) converts the ester directly into a tertiary alcohol. Anhydrous tetrahydrofuran (THF) is critical here, as its oxygen atoms coordinate the magnesium cation, stabilizing the organometallic transition state. The reaction must be initiated at 0 °C to control the exothermic addition and prevent unwanted enolization.
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Protocol: Dissolve the Boc-protected intermediate in anhydrous THF. Cool to 0 °C under an inert nitrogen atmosphere. Slowly add MeMgBr (3.0 M in diethyl ether, 3.0 eq) dropwise. Stir for 30 minutes at 0 °C, then allow to warm to RT for 4 hours.
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Self-Validating IPC: Perform TLC (Hexanes:EtOAc 3:1). Validate completion by the total disappearance of the ester spot. Quench the reaction carefully with ice-cold saturated aqueous NH₄Cl to destroy excess Grignard without dehydrating the newly formed tertiary alcohol.
Step 3: Boc Deprotection
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Causality: Trifluoroacetic acid (TFA) in DCM is standard for Boc removal. However, tertiary alcohols are highly prone to acid-catalyzed dehydration to form alkenes. Therefore, the reaction temperature must be strictly maintained at 0 °C, and the reaction time minimized.
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Protocol: Dissolve the intermediate in DCM and cool to 0 °C. Add TFA (10 eq). Stir strictly at 0 °C for 1 hour.
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Self-Validating IPC: Monitor every 20 minutes via LC-MS. Once the Boc group is cleaved, immediately quench by pouring the mixture into ice-cold saturated NaHCO₃ to neutralize the acid and preserve the tertiary alcohol. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Fig 2: Self-validating synthetic workflow for 2-(indolin-6-yl)propan-2-ol.
Analytical Validation Standards
To ensure the integrity of the synthesized compound for downstream biological assays, the final product must meet the following analytical parameters:
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¹H NMR (400 MHz, DMSO-d₆): Look for a sharp singlet at ~1.40 ppm (6H) confirming the two geminal methyl groups of the tertiary alcohol. A broad singlet at ~4.90 ppm (1H) will confirm the presence of the -OH group. The indoline core will present characteristic multiplets at ~2.90 ppm and ~3.40 ppm (C2 and C3 methylene protons).
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LC-MS (ESI+): The target compound must exhibit a dominant molecular ion peak at m/z 178.1 [M+H]⁺ .
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HPLC Purity: Purity must be >95% as determined by UV absorbance at 254 nm before utilization in in vitro screening.
